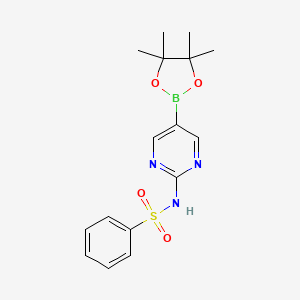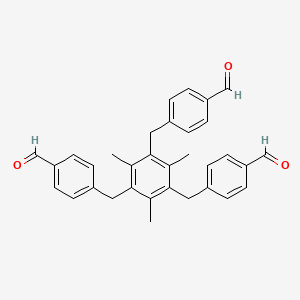
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene is an organic compound with a unique structure characterized by a central benzene ring substituted with three formylbenzyl groups and three methyl groups
Métodos De Preparación
The synthesis of 1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene typically involves multi-step organic reactions. One common method includes the formylation of 1,3,5-tris(4-methylbenzyl)-2,4,6-trimethylbenzene using Vilsmeier-Haack reaction conditions. This reaction involves the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce formyl groups at the para positions of the benzyl groups.
Análisis De Reacciones Químicas
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The formyl groups can participate in nucleophilic substitution reactions, forming imines or other derivatives when reacted with amines.
Aplicaciones Científicas De Investigación
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene has several applications in scientific research:
Materials Science: It is used as a building block for the synthesis of covalent organic frameworks (COFs) and other porous materials.
Chemistry: The compound serves as a precursor for various organic synthesis reactions, enabling the creation of complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a scaffold for drug development and as a functional material in biomedical applications.
Industry: It is used in the production of advanced materials with specific properties, such as high surface area and thermal stability.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene involves its ability to form stable covalent bonds with other molecules. The formyl groups are highly reactive and can undergo condensation reactions with amines to form imines, which are important intermediates in various chemical processes. The central benzene ring provides structural stability, while the methyl groups enhance the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
1,3,5-Tris(4-formylbenzyl)-2,4,6-trimethylbenzene can be compared with similar compounds such as 1,3,5-Tris(4-formylphenyl)benzene. While both compounds have formyl groups attached to a benzene core, the presence of benzyl groups in this compound provides additional flexibility and reactivity. Other similar compounds include:
- 1,3,5-Tris(4-formylphenyl)benzene
- 1,3,5-Tris(4-methylbenzyl)benzene
- 1,3,5-Tris(4-hydroxybenzyl)benzene
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C33H30O3 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
4-[[3,5-bis[(4-formylphenyl)methyl]-2,4,6-trimethylphenyl]methyl]benzaldehyde |
InChI |
InChI=1S/C33H30O3/c1-22-31(16-25-4-10-28(19-34)11-5-25)23(2)33(18-27-8-14-30(21-36)15-9-27)24(3)32(22)17-26-6-12-29(20-35)13-7-26/h4-15,19-21H,16-18H2,1-3H3 |
Clave InChI |
PAKTVSLHZCDCNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1CC2=CC=C(C=C2)C=O)C)CC3=CC=C(C=C3)C=O)C)CC4=CC=C(C=C4)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


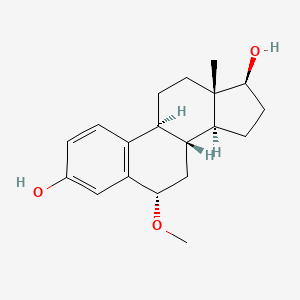
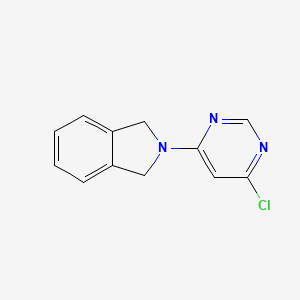

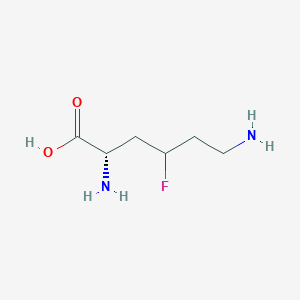
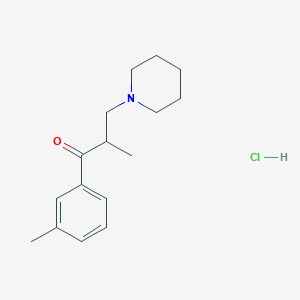

![N-Methyl-N-[2-(4-nitrophenoxy)ethyl]-4-nitrophenylamine](/img/structure/B13407139.png)
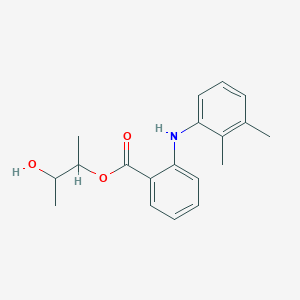
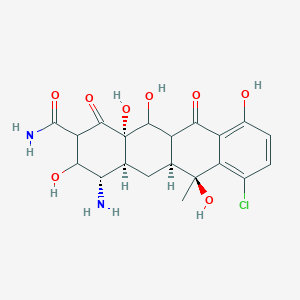
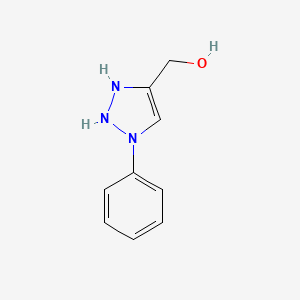
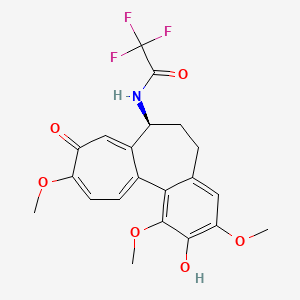

![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)
